N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
Description
N-{1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with substituted pyrazole and benzamide moieties. Its molecular structure includes:
- A 4-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring, enhancing hydrophobic interactions.
- A 3-methyl-substituted pyrazole at position 5, likely influencing steric bulk and metabolic stability.
This compound is hypothesized to exhibit kinase inhibitory or anticancer activity, given structural similarities to reported pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN7O/c1-14-4-3-5-16(10-14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)18-8-6-17(24)7-9-18/h3-13H,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXZQZCCUPPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide generally involves multi-step processes starting from readily available starting materials. The key steps often include:
Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core.
Substitution reactions: : Introduction of the chlorophenyl group.
Amidation reactions: : Coupling of the benzamide moiety.
Typical reaction conditions may involve:
Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts including transition metals or acids like hydrochloric acid.
Temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may utilize high-throughput automated systems to ensure precision and efficiency. Key aspects include:
Scalability: : Optimization of reaction conditions to produce large quantities.
Purity: : Implementation of purification steps such as recrystallization or chromatography.
Environmental considerations: : Use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions It Undergoes: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide can participate in various chemical reactions including:
Oxidation: : Transformation involving agents like hydrogen peroxide.
Reduction: : Reactions with reducing agents like sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution under different conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: : Halogenated solvents and base/acid catalysts.
Major Products Formed: The reactions typically yield derivatives with modified functional groups, which may enhance or alter the biological activity of the compound.
Chemistry
Chemical Biology: : Used in designing probes for studying enzyme activities and protein interactions.
Medicinal Chemistry: : Structural modifications for developing novel pharmaceuticals.
Biology
Biochemical Studies: : Investigating metabolic pathways and protein functions.
Enzyme Inhibition: : Potential inhibitors for key enzymes in disease pathways.
Medicine
Pharmacology: : Potential drug candidates for diseases like cancer and inflammatory conditions.
Therapeutics: : Exploring its efficacy in disease models through preclinical and clinical studies.
Industry
Material Science: : Components in the synthesis of polymers and advanced materials.
Chemical Manufacturing: : Intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide primarily involves:
Molecular Targets: : Interaction with specific proteins or enzymes.
Pathways: : Modulation of signaling pathways critical for cell growth and survival.
The compound’s unique structure allows it to bind selectively to target sites, influencing biological activities such as enzyme inhibition or receptor activation.
Similar Compounds
**N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide
**N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
**N-{1-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide
Highlighting Uniqueness: Compared to its analogues, this compound demonstrates enhanced binding affinity and specificity for its molecular targets, making it a more potent candidate in various applications.
This compound stands as a fascinating compound with a broad range of applications in scientific research and industry, highlighted by its unique structural attributes and reactive potential.
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H17ClN6O
- Molecular Weight: 364.83 g/mol
The presence of various functional groups such as chlorophenyl and pyrazolo moieties suggests a significant potential for interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known to exhibit diverse biological activities, including inhibition of specific kinases that play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibitor |
| 5 | A549 | 49.85 | Induces apoptosis |
| 21 | HCT116 | 0.39 ± 0.06 | Inhibits Aurora-A kinase |
These findings indicate that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.
Anti-inflammatory Activity
In addition to its anticancer properties, compounds in the pyrazolo class have also shown promising anti-inflammatory effects. For example:
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| 136a | Anti-inflammatory | 60.56 |
| Standard (Diclofenac) | Anti-inflammatory | 54.65 |
These results suggest that the compound may also target inflammatory pathways, potentially offering a dual therapeutic effect.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazolo derivatives:
- Study on Dual Inhibition : A study revealed that certain phenylpyrazolo[3,4-d]pyrimidine derivatives acted as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM, indicating their potential for targeted cancer therapy .
- Molecular Docking Studies : Molecular docking studies demonstrated that these compounds bind effectively to their targets, suggesting a mechanism of action that involves competitive inhibition at active sites .
- Cytotoxicity Testing : In vitro testing against various cancer cell lines such as MCF7 and A549 showed significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities owing to its structural characteristics, particularly its pyrazolo[3,4-d]pyrimidine core. This scaffold is known to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant inhibitory effects on tumor growth in various cancer cell lines. In particular:
- Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer cell proliferation and angiogenesis. In vitro assays have shown IC50 values ranging from 0.3 to 24 µM against these targets .
- Case Studies : In an MCF-7 breast cancer model, compounds based on this scaffold effectively inhibited cell migration and induced apoptosis, leading to DNA fragmentation and cell cycle arrest .
Kinase Inhibition
The compound has also been studied for its kinase inhibition properties. Specifically, it shows promise in inhibiting p70S6 kinase and Akt-1 pathways, which are vital in cancer metabolism and growth . This inhibition can disrupt the signaling pathways that promote tumor survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core can enhance its potency and selectivity against specific cancer types.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and improved cellular uptake |
| Halogen substitutions | Enhanced binding affinity to target kinases |
| Alteration of linker length | Affects selectivity towards EGFR vs. VEGFR2 |
Synthesis and Derivatives
The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide involves several steps that allow for the introduction of various substituents that can modulate its biological activity. Key steps include:
- Chlorination : Chlorination of the pyrazolo[3,4-d]pyrimidine core enhances its reactivity.
- Hydrazinolysis : This step leads to the formation of hydrazide derivatives that serve as intermediates for further modifications.
- Condensation Reactions : These reactions with aromatic aldehydes or ketones yield diverse derivatives with varying biological profiles .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity but may compromise lipophilicity .
Halogenated Aromatic Groups :
Key Observations:
- Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and solubility better than highly fluorinated or tert-butyl-substituted analogs .
- Synthetic Efficiency: The thieno[3,2-d]pyrimidine hybrid (82% yield) outperforms fluorinated chromen-2-yl derivatives (28% yield), highlighting challenges in transition-metal catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
